7-Ethyl-2-methylnonane
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Overview
Description
7-Ethyl-2-methylnonane is an organic compound classified as an alkane. Alkanes are hydrocarbons with only single bonds between carbon atoms, making them saturated hydrocarbons. The structure of this compound consists of a nonane backbone with an ethyl group attached to the seventh carbon and a methyl group attached to the second carbon. This compound is part of the larger family of aliphatic hydrocarbons, which do not contain aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-2-methylnonane can be achieved through various organic reactions. One common method involves the alkylation of a nonane derivative. For example, starting with 2-methylnonane, an ethyl group can be introduced at the seventh carbon using a Friedel-Crafts alkylation reaction. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an ethyl halide, such as ethyl chloride (C₂H₅Cl).
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of unsaturated precursors or the use of petrochemical feedstocks. The process often includes distillation and purification steps to isolate the desired compound from a mixture of hydrocarbons.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-2-methylnonane, like other alkanes, primarily undergoes substitution reactions. These reactions include:
Halogenation: The reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
Combustion: Complete combustion in the presence of oxygen to produce carbon dioxide and water.
Cracking: Breaking down larger hydrocarbons into smaller ones using heat and catalysts.
Common Reagents and Conditions
Halogenation: Requires halogens (Cl₂ or Br₂) and UV light.
Combustion: Requires oxygen (O₂) and an ignition source.
Cracking: Requires high temperatures and catalysts such as zeolites.
Major Products Formed
Halogenation: Produces haloalkanes (e.g., this compound chloride).
Combustion: Produces carbon dioxide
Properties
CAS No. |
62184-40-1 |
---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
7-ethyl-2-methylnonane |
InChI |
InChI=1S/C12H26/c1-5-12(6-2)10-8-7-9-11(3)4/h11-12H,5-10H2,1-4H3 |
InChI Key |
PHPGTUZXJVCCKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CCCCC(C)C |
Origin of Product |
United States |
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